molecular formula C17H13BrClNO2S2 B2758468 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide CAS No. 2097888-33-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide

Cat. No. B2758468
CAS RN: 2097888-33-8
M. Wt: 442.77
InChI Key: MXYUGGWMDLAUSZ-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene has been studied using Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT) methods .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .

Scientific Research Applications

Perovskite Solar Cells (PSCs)

Hole Transport Material (HTM): This compound has been studied for its potential as a novel HTM in PSCs . The use of organic small molecule HTMs can address issues associated with current HTMs to achieve highly efficient PSCs with good performance reproducibility and long-term stability .

Organic Electronics

Semiconductor Properties: Derivatives of 2,2’-bithiophene exhibit semiconductor properties that are essential for the development of organic electronic devices. These derivatives can be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Photovoltaic Research

Band Gap Engineering: The modification of the bithiophene core structure can result in a lower band gap, which is beneficial for photovoltaic applications. This allows for the design of materials with tailored absorption properties for solar energy harvesting .

Photophysical Studies

Optical Properties: The compound’s derivatives show a greater maximum wavelength (λ max) in dimethylformamide solvent, indicating potential for detailed photophysical studies to understand light absorption and emission processes .

Theoretical Chemistry

Density Functional Theory (DFT): Theoretical examinations using DFT and Time-Dependent DFT methods have been applied to this compound to predict its electronic and photovoltaic properties, which is crucial for the design of new materials .

Material Synthesis

Catalysis and High-Pressure Reactions: New reactions and routes, including coupling and various types of cycloaddition, have been utilized for the synthesis of novel bithiophene derivatives, expanding the toolkit for material scientists .

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the field of bithiophene research include the design of new small derivatives of 2,2’-bithiophene as hole transport material for perovskite solar cells , and the synthesis of n-type conjugated polymers comprising a bithiophene imide (BTI) unit .

properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2S2/c18-10-3-4-12(19)11(8-10)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYUGGWMDLAUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide

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